molecular formula C21H22O4 B1675290 Licochalcone a CAS No. 58749-22-7

Licochalcone a

カタログ番号 B1675290
CAS番号: 58749-22-7
分子量: 338.4 g/mol
InChIキー: KAZSKMJFUPEHHW-DHZHZOJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Licochalcone A (LA) is a chalconoid, a type of natural phenol . It can be isolated from the root of Glycyrrhiza glabra (liquorice) or Glycyrrhiza inflata . It shows antimalarial, anticancer, antibacterial, and antiviral (specifically against influenza neuraminidase) properties in vitro .


Synthesis Analysis

The synthesis of Licochalcone A involves the removal of the THP group under mild acidic conditions to give the corresponding chalcone ether . This then undergoes a water-accelerated Claisen rearrangement under microwave irradiation or heating in a sealed tube in aqueous ethanol to yield Licochalcone A .


Molecular Structure Analysis

Licochalcone A has a molecular formula of C21H22O4 . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .


Chemical Reactions Analysis

Chalcones, including Licochalcone A, are structurally diverse and can easily cyclize to form flavonoid structures . This is a key step for the skeletal modification of chalcones .


Physical And Chemical Properties Analysis

Licochalcone A has a molecular weight of 338.403 . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation . This may be the reason for their low redox potential, stability, electron transfer reactions, and promising biological activities .

科学的研究の応用

Alzheimer’s Disease Treatment

Licochalcone A (Lico-A) is a flavonoid compound derived from the root of the Glycyrrhiza species, a plant commonly used in traditional Chinese medicine . It has shown significant potential in the treatment of Alzheimer’s disease (AD). Studies have reported the neuroprotective effects of Lico-A, suggesting its potential as a multitarget compound . Lico-A acts as a PTP1B inhibitor, enhancing cognitive activity through the BDNF-TrkB pathway and exhibiting inhibitory effects on microglia activation, which enables mitigation of neuroinflammation .

Anticancer Properties

Licochalcone A has demonstrated a wide range of pharmacological properties, including anticancer effects . It has been found to inhibit the expression of EGFR and MET, promote the accumulation of intracellular ROS, activate the mitochondrial apoptosis pathway, increase the expression of Bid, Bad, and cleaved PARP, and reduce the expression of Bcl-xL and Mcl-1 . These properties suggest that Licochalcone A could be a promising compound in cancer treatment.

Anti-inflammatory and Antioxidant Properties

Licochalcone A also exhibits anti-inflammatory and antioxidant properties . It has been found to regulate several signaling pathways, such as PI3K/Akt/mTOR, P53, NF-κB, and P38 . Caspase-3 apoptosis, MAPK inflammatory, and Nrf2 oxidative stress signaling pathways are also involved .

Antibacterial and Anti-parasitic Properties

In addition to its anti-inflammatory and antioxidant properties, Licochalcone A has also shown antibacterial and anti-parasitic effects . This makes it a potential candidate for the development of new antimicrobial and antiparasitic drugs.

Bone Protection

Licochalcone A has been found to have bone protective effects . This suggests that it could be used in the treatment of bone-related diseases or conditions.

Neuroprotection and Cognitive Enhancement

Licochalcone A has been found to improve the cognitive ability of mice by regulating T and B cell proliferation . This suggests that it could potentially be used in the treatment of cognitive disorders or to enhance cognitive abilities.

Safety And Hazards

Licochalcone A is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . It is also advised to avoid ingestion and prolonged or repeated exposure .

将来の方向性

Recent studies mainly focus on the anticancer properties of Licochalcone A, suggesting that the pharmacology of other aspects of Licochalcone A will need additional study . At the end of this review, current challenges and future research directions on Licochalcone A are discussed .

特性

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904181
Record name Licochalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licochalcone a

CAS RN

58749-22-7
Record name Licochalcone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58749-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licochalcone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Licochalcone A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LICOCHALCONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licochalcone a
Reactant of Route 2
Reactant of Route 2
Licochalcone a
Reactant of Route 3
Reactant of Route 3
Licochalcone a
Reactant of Route 4
Reactant of Route 4
Licochalcone a
Reactant of Route 5
Reactant of Route 5
Licochalcone a
Reactant of Route 6
Reactant of Route 6
Licochalcone a

Q & A

Q1: What are the primary molecular targets of Licochalcone A?

A1: Licochalcone A exhibits its effects by interacting with various molecular targets. It has been shown to inhibit c-Jun N-terminal kinase 1 (JNK1) [], IκB kinase complex (IKK) [], cyclooxygenase-1 (COX-1) [], protein arginine methyltransferase 6 (PRMT6) [], and fumarate reductase []. Additionally, it interacts with the epidermal growth factor receptor (EGFR) [].

Q2: How does Licochalcone A affect the EGFR signaling pathway?

A2: Licochalcone A binds to both wild-type and mutant EGFR, impairing its kinase activity. [] This leads to the inhibition of downstream kinases ERK1/2 and Akt, ultimately affecting cell proliferation and survival. []

Q3: What is the role of Licochalcone A in modulating the inflammatory response?

A3: Licochalcone A exerts anti-inflammatory effects through multiple mechanisms. It inhibits the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines such as IL-1β. [] Additionally, it suppresses TNF-α-induced NF-κB activation by directly inhibiting the IKK complex. [] Licochalcone A also inhibits COX-1 activity, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation. []

Q4: How does Licochalcone A influence autophagy?

A4: Licochalcone A promotes autophagy in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway and activating the LC3-II pathway. [] Furthermore, it enhances geldanamycin-induced apoptosis through reactive oxygen species-mediated caspase activation, a process linked to autophagy. []

Q5: What is the impact of Licochalcone A on mitochondrial function?

A5: Licochalcone A can disrupt mitochondrial function. In glioma stem cells, it causes mitochondrial fragmentation, reduces membrane potential, decreases ATP production, and ultimately leads to cell death. [] In Leishmania parasites, it alters mitochondrial ultrastructure and inhibits respiration by targeting fumarate reductase. [, ]

Q6: How does Licochalcone A exert its anti-parasitic effects?

A6: Licochalcone A demonstrates potent activity against various parasites. In Leishmania species, it inhibits growth and induces ultrastructural changes in mitochondria, particularly targeting fumarate reductase. [, ] This disruption of mitochondrial function contributes to its anti-parasitic effects.

Q7: Can Licochalcone A influence T cell function?

A7: Yes, Licochalcone A inhibits ORAI1 and potassium channels (Kv1.3 and KCa3.1) in T lymphocytes. [] This inhibition suppresses IL-2 secretion and proliferation in activated T cells, highlighting its potential to modulate immune responses.

Q8: What is the molecular formula and weight of Licochalcone A?

A8: Licochalcone A has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol.

Q9: Are there any studies on the stability of Licochalcone A?

A9: Yes, licochalcone A has shown resistance to heat degradation, maintaining its antibacterial activity even after heating at temperatures up to 121°C for 15 minutes. []

Q10: How can the solubility and bioavailability of Licochalcone A be improved?

A10: A study demonstrated that loading licochalcone A onto hollow gold nanoparticles significantly enhanced its solubility and dissolution rate in aqueous solutions. [] This approach holds promise for improving the bioavailability of this poorly water-soluble compound.

Q11: What types of cancer cells have shown sensitivity to Licochalcone A in vitro?

A11: Licochalcone A has demonstrated in vitro anti-cancer activity against various cancer cell lines, including osteosarcoma, nasopharyngeal carcinoma, breast cancer, bladder cancer, and hepatocellular carcinoma. [, , , , ]

Q12: Has the efficacy of Licochalcone A been investigated in animal models of disease?

A12: Yes, licochalcone A has been studied in various animal models. It protected mice from lethal Plasmodium yoelii infection, highlighting its antimalarial potential. [] In mice with lipopolysaccharide-induced mastitis, it reduced inflammation and improved blood-milk barrier integrity. [] Additionally, it suppressed tumor growth in a mouse xenograft model of colon cancer. []

Q13: Are there any clinical trials investigating the therapeutic potential of Licochalcone A?

A13: While preclinical studies have shown promising results, there is limited information available regarding clinical trials evaluating Licochalcone A. Further research is necessary to translate its preclinical findings into clinical applications.

Q14: What is the safety profile of Licochalcone A?

A14: While licochalcone A generally exhibits low toxicity, high concentrations have been shown to be toxic to oral epithelial cells. [] Further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use and potential adverse effects.

Q15: Are there any known drug interactions with Licochalcone A?

A15: Licochalcone A can inhibit intestinal CYP3A4 and P-glycoprotein, potentially affecting the pharmacokinetics of co-administered drugs that are substrates of these proteins. [] This highlights the importance of considering potential drug interactions when using licochalcone A.

Q16: What are the implications of Licochalcone A for drug delivery and targeting?

A16: The poor water solubility of licochalcone A poses a challenge for its delivery and bioavailability. Strategies such as nanoparticle encapsulation, as demonstrated with hollow gold nanoparticles, are crucial for improving its solubility, dissolution, and potentially enhancing targeted delivery to specific tissues. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。